Cas no 147540-80-5 (b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI))

b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI) structure
147540-80-5 structure
Produktname:b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI)
CAS-Nr.:147540-80-5
MF:C48H76O20
MW:973.10505771637
CID:141538
PubChem ID:197561

b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-[[11-carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methy
    • b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-...
    • b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-
    • 2)- (9CI)
    • 2)-O-b-D-galactopyranosyl-(1&reg
    • 6-{[11-carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl]oxy}-5-({4,5-dihydroxy-6-(hydroxymethyl)-2-[(2,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-3-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-3,4-dihydroxytetrahydro-2H-pyran-2-carb
    • b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Oxytrogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-galactopyranosyl-(1-2)-beta-D-glucuronopyranoside
    • Sophoraflavoside II
    • 147540-80-5
    • 6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carbox
    • 6-[[11-carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
    • b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI)
    • Inchi: InChI=1S/C48H76O20/c1-20-28(52)30(54)35(39(60)63-20)68-40-36(31(55)29(53)23(18-49)64-40)66-37-33(57)32(56)34(38(58)59)67-41(37)65-27-11-12-45(4)24(46(27,5)19-50)10-13-48(7)25(45)9-8-21-22-16-43(2,42(61)62)17-26(51)44(22,3)14-15-47(21,48)6/h8,20,22-37,39-41,49-57,60H,9-19H2,1-7H3,(H,58,59)(H,61,62)
    • InChI-Schlüssel: SJVKMVMKJONZFJ-UHFFFAOYSA-N
    • Lächelt: OCC1OC(OC2C(O)OC(C)C(O)C2O)C(OC2C(O)C(O)C(C(=O)O)OC2OC2CCC3(C4CC=C5C6CC(C)(C(=O)O)CC(O)C6(CCC5(C)C4(C)CCC3C2(C)CO)C)C)C(O)C1O

Berechnete Eigenschaften

  • Genaue Masse: 972.492995
  • Monoisotopenmasse: 972.492995
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 12
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 20
  • Schwere Atomanzahl: 68
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1920
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 26
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 0.9
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 332

Experimentelle Eigenschaften

  • Dichte: 1.47
  • Siedepunkt: 1091.4°Cat760mmHg
  • Flammpunkt: 311.6°C
  • Brechungsindex: 1.635

b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.